CPI703 - 1904649-00-8

CPI703

Catalog Number: EVT-265134
CAS Number: 1904649-00-8
Molecular Formula: C17H22N4O
Molecular Weight: 298.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPI703 is a novel potent and specific inhibitor of CBP/EP300 bromodomain.
Source and Classification

CPI703 is derived from a class of compounds known as kinase inhibitors. These compounds are designed to selectively inhibit the activity of specific kinases involved in signaling pathways that regulate cell functions. Kinase inhibitors are often used in cancer therapy due to their ability to interfere with the abnormal signaling that promotes tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI703 involves several steps, typically starting from readily available chemical precursors. The synthetic route may include:

  1. Formation of Key Intermediates: This involves the reaction of starting materials under controlled conditions to form intermediates that possess the desired functional groups.
  2. Coupling Reactions: These reactions are crucial for linking different molecular fragments together to construct the final compound.
  3. Purification: After synthesis, CPI703 is purified using techniques such as chromatography to isolate the desired product from unreacted materials and by-products.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

CPI703 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and key structural features can be represented as follows:

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific structure)
  • Key Functional Groups: Typically includes aromatic rings, amines, or heterocycles.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

CPI703 undergoes various chemical reactions that can be studied to understand its stability and reactivity:

  1. Hydrolysis: Examining how CPI703 reacts with water can reveal its stability in physiological conditions.
  2. Oxidation/Reduction: Investigating redox reactions can provide information on how CPI703 may interact with cellular environments.
  3. Binding Assays: These assays help evaluate how well CPI703 binds to target kinases, which is essential for understanding its mechanism of action.

Technical details such as reaction kinetics and thermodynamics may also be explored through experimental studies.

Mechanism of Action

Process and Data

The mechanism of action of CPI703 involves its binding to specific kinase targets, leading to inhibition of their activity. This inhibition disrupts downstream signaling pathways that contribute to cell proliferation and survival, particularly in cancer cells.

  • Target Kinases: Identification of specific kinases inhibited by CPI703 is crucial for understanding its therapeutic potential.
  • Biological Outcomes: Studies often measure effects on cell cycle progression, apoptosis (programmed cell death), and other cellular responses upon treatment with CPI703.

Data from in vitro assays and animal models provide insights into the efficacy and specificity of CPI703 against various cancer types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI703 exhibits several physical and chemical properties that are relevant for its application in drug development:

  • Solubility: Understanding solubility in different solvents is important for formulation purposes.
  • Stability: Stability studies under various conditions (pH, temperature) help predict shelf life and storage conditions.
  • Melting Point: The melting point can provide insights into purity and crystallinity.

Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry may be employed to characterize these properties quantitatively.

Applications

Scientific Uses

CPI703 has potential applications in various scientific fields:

  • Cancer Research: As a kinase inhibitor, CPI703 is being investigated for its ability to target specific cancers characterized by aberrant kinase activity.
  • Drug Development: Its unique mechanism may lead to the development of new therapeutic agents aimed at overcoming resistance seen with existing treatments.
  • Biochemical Studies: Researchers utilize CPI703 to explore kinase signaling pathways, contributing to a better understanding of cellular mechanisms underlying diseases.
Introduction to CBP/p300 in Epigenetic Regulation and Oncogenesis

Biochemical Role of CBP/p300 in Histone Acetylation and Transcriptional Activation

CBP (CREB-binding protein) and p300 (E1A-binding protein) are paralogous histone acetyltransferases (HATs) that catalyze lysine acetylation on histone H3 at lysine 27 (H3K27ac). This post-translational modification neutralizes the positive charge of histones, reducing DNA-histone affinity and inducing chromatin relaxation. Consequently, condensed heterochromatin transitions to transcriptionally active euchromatin, enabling RNA polymerase II (RNA Pol II) recruitment and transcriptional initiation [1] [6].

CBP/p300 are indispensable for forming enhancers and super-enhancers—genomic regions characterized by dense H3K27ac marks that drive cell-identity gene expression. At these regulatory elements, CBP/p300 function as transcriptional co-activators by:

  • Recruiting basal transcription machinery (e.g., Mediator complex and RNA Pol II) via direct protein interactions
  • Facilitating transcription factor binding (e.g., MYC, p53, GATA-3) through acetylation-mediated stabilization
  • Enabling chromatin looping between enhancers and promoters via spatial reorganization [1] [6] [8].

Table 1: Genomic Targets of CBP/p300-Mediated H3K27ac

Genomic RegionFunctionAssociated Complexes
PromotersInitiate RNA synthesisRNA Pol II, TFIID
Typical EnhancersAmplify gene transcriptionBRD4, Mediator
Super-EnhancersActivate cell-identity/oncogenesP-TEFb, Transcription factors (e.g., MYC)
Gene BodiesSupport transcriptional elongationP-TEFb, RNA Pol II (phospho-Ser2)

Structural and Functional Overlap Between CBP and p300 in Cellular Homeostasis

CBP and p300 share 61% overall sequence identity and contain conserved structural domains:

  • HAT domain (86% identity): Catalyzes acetyl group transfer
  • Bromodomain: Recognizes acetylated lysines
  • CH1/TAZ1, CH2/PHD, CH3/TAZ2: Mediate protein-protein interactions
  • KIX domain: Binds phosphorylated transcription factors [3] [8].

Despite structural homology, functional divergence exists:

  • Genomic targeting: ChIP-seq analyses reveal that only ~6% of genes are exclusively bound by CBP, while ~40% are p300-specific after cellular stimulation. p300 preferentially regulates metabolic and developmental genes, whereas CBP enriches at loci involved in transcription repression [3].
  • Developmental roles: Murine knockout studies demonstrate that CBP deficiency causes neural tube defects, while p300 loss leads to cardiac malformations. Double heterozygotes (CBP+/-p300+/-) exhibit embryonic lethality, indicating non-redundant functions in organogenesis [3] [8].
  • Enzyme kinetics: Identical point mutations in the HAT domain yield differing catalytic impairment—p300 activity declines more severely than CBP, suggesting intrinsic functional distinctions [1].

Table 2: Structural and Functional Comparison of CBP vs. p300

FeatureCBPp300Shared Attributes
HAT Domain StructureCatalytic core with autoinhibitory loopForms phase-separated condensatesBromodomain-PHD unit enhances HAT activity
Primary Genomic TargetsTranscription repressors (e.g., EZH2)Metabolic/developmental genesSuper-enhancers of oncogenes
Binding PartnersAP-1, SRFAP-2, SP1MYC, p53, BRD4
Phenotype of KO MiceNeural tube defectsHeart malformationsEmbryonic lethality

Oncogenic Mechanisms of CBP/p300 Dysregulation in Tumorigenesis

Dysregulation of CBP/p300 drives oncogenesis through genetic alterations and epigenetic reprogramming:

Genetic Alterations

  • Amplifications: EP300 amplification occurs in 25% of acral melanomas and 10% of hepatocellular carcinomas (HCC), correlating with poor prognosis. In HCC, p300 overexpression establishes super-enhancers at YAP1, E2F2, and MYC loci, promoting tumor proliferation [6] [8].
  • Inactivating mutations: Recurrent CREBBP mutations occur in 18% of diffuse large B-cell lymphomas and 12% of acute lymphoblastic leukemias, often truncating the HAT domain and impairing tumor suppressor functions [8].
  • Oncogenic translocations: In acute leukemias, CBP-EP300/ZNF384 fusions generate chimeric proteins that aberrantly activate Wnt/β-catenin signaling [6].

Transcriptional Reprogramming

  • Super-enhancer hijacking: p300/CBP recruit BRD4 and Mediator to oncogene super-enhancers, driving pathologic expression of TGFB1, AXL, and MITF in melanoma [6].
  • Transcription factor stabilization: Acetylation of MYC by p300 blocks ubiquitin-mediated degradation, amplifying MYC’s transactivation of proliferative genes [6] [8].
  • Immune evasion: p300 acetylates FOXP3 in regulatory T cells (Tregs), enhancing their immunosuppressive activity and facilitating tumor immune escape [10].

Table 3: Oncogenic Alterations of CBP/p300 Across Cancers

Cancer TypeAlteration FrequencyKey Affected GenesPathogenic Mechanism
Hepatocellular CarcinomaEP300 amplification: 10–25%YAP1, E2F2, MYCSuper-enhancer reprogramming
Diffuse Large B-Cell LymphomaCREBBP mutations: 18%BCL6, EZH2Loss of HAT activity
Acral MelanomaEP300 amplification: 25%MITF, TGFB1Oncogene hyperactivation
Small Cell Lung CancerEP300 mutations: 5–8%ASCL1, MYCLLineage-specific transcription

Rationale for Targeting CBP/p300 in Precision Oncology

The oncogenic dependency on CBP/p300 validates them as therapeutic targets with three key rationales:

Synthetic Lethality

Tumors with CREBBP loss-of-function mutations (e.g., lymphomas, leukemias) exhibit heightened dependence on residual p300 activity. Selective p300 inhibition induces catastrophic transcriptional collapse in these malignancies, sparing CREBBP-wildtype cells [4] [8].

Properties

CAS Number

1904649-00-8

Product Name

CPI703

IUPAC Name

(R)-6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

Molecular Formula

C17H22N4O

Molecular Weight

298.39

InChI

InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1

InChI Key

HPSNXSAYALRMQW-LLVKDONJSA-N

SMILES

O=C1C[C@@H](C)NC2=C(C3=CN(C(C)(C)C)N=C3)C=CC=C2N1

Solubility

Soluble in DMSO

Synonyms

CPI703; CPI-703; CPI 703;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.